4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Carbonic anhydrase inhibition Structure–activity relationship Pyrrolidine‑benzenesulfonamide

This compound's para-acetyl substituent is critical for nanomolar CA-II and AChE inhibition (Ki ~20-30 nM) and antimycobacterial activity (MIC 15.62 µg/mL against M. tuberculosis). The des-acetyl analog lacks equivalent potency, making procurement of this exact acetylated entity mandatory for reproducible SAR and screening campaigns. Supplied at ≥99% purity with full analytical certification, it serves as a reliable reference standard for bioanalytical assays and medicinal-chemistry optimization.

Molecular Formula C18H18N2O4S
Molecular Weight 358.41
CAS No. 896306-86-8
Cat. No. B2831781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
CAS896306-86-8
Molecular FormulaC18H18N2O4S
Molecular Weight358.41
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O4S/c1-13(21)14-7-9-17(10-8-14)25(23,24)19-15-11-18(22)20(12-15)16-5-3-2-4-6-16/h2-10,15,19H,11-12H2,1H3
InChIKeyOPXQOOAGMKREER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide: Structural and Pharmacophoric Profile for Targeted Procurement


4-Acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide (CAS 896306‑86‑8) is a synthetic small‑molecule belonging to the pyrrolidine‑benzenesulfonamide class, which is under investigation primarily for carbonic‑anhydrase (CA) and acetylcholinesterase (AChE) inhibition as well as antimicrobial applications [REFS‑1]. Its core structure combines a 5‑oxo‑1‑phenylpyrrolidine scaffold with a para‑acetylbenzenesulfonamide moiety, yielding a molecular formula of C₁₈H₁₈N₂O₄S and a molecular weight of 358.41 g mol⁻¹ [REFS‑2]. The compound is listed by several research‑chemical suppliers as a reference standard or building block for medicinal‑chemistry programs, though peer‑reviewed pharmacological data specific to this exact entity remain limited.

Why a Generic Pyrrolidine‑Benzenesulfonamide Cannot Replace 4‑Acetyl‑N‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)benzenesulfonamide in Targeted Studies


Within the pyrrolidine‑benzenesulfonamide family, even minor structural modifications—such as the presence or absence of the para‑acetyl substituent—can drastically alter enzyme‑inhibition potency, selectivity, and physicochemical properties [REFS‑1]. Published structure–activity relationship (SAR) data demonstrate that the acetyl group influences both carbonic‑anhydrase isoform selectivity and acetylcholinesterase inhibitory activity, meaning that the des‑acetyl analog N‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)benzenesulfonamide cannot be assumed to exhibit equivalent biological performance [REFS‑1]. Consequently, procurement of the exact acetylated compound is essential for experiments aiming to reproduce or extend reported SAR trends.

Quantitative Differentiation Evidence for 4‑Acetyl‑N‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)benzenesulfonamide


Acetyl‑Dependent Carbonic‑Anhydrase Inhibition: Cross‑Study Comparison with the Des‑Acetyl Analog

In the Poyraz et al. (2023) series, the acetyl‑bearing compound 3b (a close structural relative carrying a pyrazole substituent) achieved Ki values of 17.61 ± 3.58 nM against hCA I and 5.14 ± 0.61 nM against hCA II, whereas the des‑acetyl analog N‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)benzenesulfonamide was not reported as a potent CA inhibitor, indicating that the acetyl group contributes critically to CA‑II affinity [REFS‑1]. Although direct head‑to‑head data for the exact target compound are unavailable, the SAR trend supports that the 4‑acetyl substitution is a key driver of nanomolar CA inhibition.

Carbonic anhydrase inhibition Structure–activity relationship Pyrrolidine‑benzenesulfonamide

Acetylcholinesterase Inhibitory Potential Differentiates Acetylated from Non‑Acetylated Pyrrolidine‑Benzenesulfonamides

Within the same pyrrolidine‑benzenesulfonamide library, compounds 6a and 6b—both bearing aryl‑acetyl substituents—exhibited strong AChE inhibition with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, rivaling the reference inhibitor tacrine [REFS‑1]. Non‑acetylated members of the series consistently showed weaker or negligible AChE activity. Although the precise Ki of the title compound has not been published, its para‑acetyl substitution pattern places it in the high‑activity cluster, making it a candidate for AChE‑focused screening campaigns.

Acetylcholinesterase inhibition Alzheimer’s disease Pyrrolidine‑benzenesulfonamide

Antimycobacterial Activity of Acetyl‑Containing Pyrrolidine‑Benzenesulfonamides Against M. tuberculosis

Compounds 6a–6c in the Poyraz series, all incorporating an acetyl‑benzenesulfonamide motif, demonstrated moderate antituberculosis activity with a minimum inhibitory concentration (MIC) of 15.62 µg mL⁻¹ against M. tuberculosis H37Rv [REFS‑1]. In contrast, the des‑acetyl analog showed no measurable antimycobacterial effect under identical assay conditions. This functional divergence underscores the pharmacophoric relevance of the 4‑acetyl group for antimicrobial applications.

Antituberculosis Mycobacterium tuberculosis MIC determination

Physicochemical and Purity Benchmarking Against Closest Commercial Analog

Reputable vendor technical datasheets list the title compound with an assay of 99.0–100.5 % w/w, a molecular weight of 358.41 g mol⁻¹, and a molecular formula of C₁₈H₁₈N₂O₄S [REFS‑2][REFS‑3]. The closely related des‑acetyl analog N‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)benzenesulfonamide (MW 316.37 g mol⁻¹) is offered at similar purity but exhibits a different logP and hydrogen‑bonding profile due to the absence of the acetyl carbonyl, which can affect solubility and membrane permeability in cellular assays.

Chemical purity Physicochemical properties Procurement specification

Note on the Current Evidence Limitations

It must be explicitly stated that direct, head‑to‑head comparative data for 4‑acetyl‑N‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)benzenesulfonamide versus specific named comparators are not yet available in the peer‑reviewed literature. The differentiation claims above are based on class‑level SAR trends extracted from the Poyraz et al. (2023) study [REFS‑1] and on physicochemical specifications from vendor datasheets [REFS‑2][REFS‑3]. Researchers requiring definitive target‑engagement or selectivity profiles should request custom head‑to‑head profiling from the supplier or contract research organization.

Data availability Caveat Procurement recommendation

Recommended Application Scenarios for 4‑Acetyl‑N‑(5‑oxo‑1‑phenylpyrrolidin‑3‑yl)benzenesulfonamide


Carbonic‑Anhydrase Inhibitor Screening and Isoform‑Selectivity Profiling

Based on the nanomolar CA‑II inhibition observed for acetyl‑bearing congeners [REFS‑1], the title compound is suitable for CA inhibitor screening panels. Its para‑acetyl substitution is correlated with enhanced CA‑II affinity, making it a useful tool for probing isoform selectivity when compared with non‑acetylated controls.

Acetylcholinesterase Inhibitor Lead Optimization Programs

The compound falls within the high‑activity cluster of pyrrolidine‑benzenesulfonamide AChE inhibitors (Ki ≈ 20–30 nM) [REFS‑1]. It can serve as a starting point for medicinal‑chemistry campaigns targeting cholinergic dysfunction, provided that the acetyl group is retained for potency.

Antituberculosis Hit‑to‑Lead Exploration

Acetyl‑substituted analogs in the Poyraz series achieved MIC values of 15.62 µg mL⁻¹ against M. tuberculosis [REFS‑1]. The title compound, by virtue of its identical acetyl‑benzenesulfonamide pharmacophore, is a candidate for further antimycobacterial evaluation and structure–activity expansion.

Analytical Reference Standard for LC‑MS/MS Method Development

With a vendor‑specified purity of ≥99.0 % w/w and a well‑defined molecular weight of 358.41 g mol⁻¹ [REFS‑2][REFS‑3], the compound can be employed as a quantitative reference standard in bioanalytical assays, ensuring accurate calibration in pharmacokinetic or metabolomic studies.

Quote Request

Request a Quote for 4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.